2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

Beschreibung

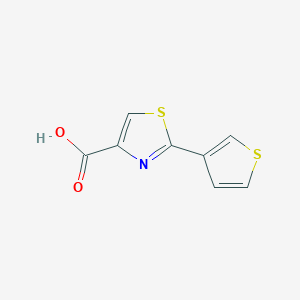

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a thiophen-3-yl group at position 2 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-thiophen-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSRMMAFRQYIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868238-00-0 | |

| Record name | 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and elemental sulfur under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene or thiazole rings .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial activity. Compounds containing thiazole rings are often noted for their efficacy against various pathogens. Studies have shown that derivatives of thiazole can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanisms are believed to involve modulation of inflammatory pathways, although specific pathways are still under investigation.

Anticancer Activity

Compounds with thiazole structures have been highlighted for their anticancer properties. Preliminary studies suggest that this compound may interfere with cellular signaling pathways involved in cancer progression. This potential makes it an attractive subject for further research in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Heterocyclization : This process involves the formation of the thiazole ring through the reaction of appropriate precursors.

- Functionalization : Subsequent steps often modify the compound to enhance its biological activity or alter its physical properties.

- Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Applications in Drug Development

Given its structural characteristics and biological activities, this compound serves as a valuable precursor in drug development:

Wirkmechanismus

The mechanism of action of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be due to its ability to inhibit certain enzymes involved in the inflammatory response. Similarly, its antimicrobial activity could be attributed to its interaction with bacterial cell membranes or enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Phenyl-Substituted Analogues

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., 4-methyl) enhance stability and binding affinity in biological systems (e.g., AgrA inhibition ). Electron-withdrawing groups (e.g., nitro, chloro) may improve reactivity in coupling reactions.

- Bioactivity : Methyl and chloro derivatives show promise as enzyme inhibitors or antimicrobial agents .

Thiophene-Substituted Analogues

Key Observations :

- Regioisomerism : The position of thiophene substitution (2- vs. 3-) alters electronic distribution and solubility. The 3-thienyl derivative may exhibit distinct hydrogen-bonding capabilities due to sulfur placement.

- Synthesis : Both isomers are accessible via condensation of thiophene derivatives with thiazole precursors, followed by oxidation .

Other Substituents

Key Observations :

- Functional Groups : Methoxycarbonyl and trifluoromethyl groups introduce steric bulk and polarity, influencing solubility and target interactions.

Biologische Aktivität

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound recognized for its potential therapeutic properties. This compound features both thiophene and thiazole rings, which are significant in medicinal chemistry due to their unique electronic properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is influenced by its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted in the body. The compound's interactions with various biomolecules can lead to different biological outcomes, including antimicrobial and anti-inflammatory effects. It is hypothesized that the compound may exert its effects through enzyme inhibition or modulation of signaling pathways involved in inflammation and infection response .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed activity against Gram-negative bacteria such as Escherichia coli, with varying effectiveness against other strains .

Anti-inflammatory Effects

In vitro studies have shown that related thiazole derivatives possess anti-inflammatory properties. For instance, compounds derived from thiazoles have been tested for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. A series of related thiazole compounds demonstrated significant cytotoxic effects against several cancer cell lines, including prostate and melanoma cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that modifications at specific positions on the thiazole ring significantly affected activity levels .

- Cytotoxicity Assays : In a study involving human cancer cell lines (HePG-2, MCF-7, PC-3), several thiazole derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Tables

| Compound | Activity Type | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound | Antimicrobial | 15.0 | E. coli |

| Thiazole Derivative A | Anticancer | 0.4 | HePG-2 |

| Thiazole Derivative B | Anticancer | 0.6 | MCF-7 |

| Thiazole Derivative C | Anti-inflammatory | N/A | N/A |

Q & A

Basic: What are the common synthetic routes for 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid?

Answer:

The synthesis typically involves cyclocondensation of thiophene-3-carbaldehyde with thiourea derivatives in acidic media (e.g., acetic acid) under reflux. For example, analogous thiazole-carboxylic acids are prepared by reacting aldehydes with thiourea in the presence of sodium acetate as a catalyst . Modifications include substituting the aldehyde with thiophen-3-yl precursors. Post-cyclization hydrolysis (e.g., using alcoholic KOH) yields the carboxylic acid moiety. Optimization of reaction time (3–5 hours) and stoichiometry (1.1:1 aldehyde:thiourea ratio) is critical for yield improvement .

Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- Elemental analysis to verify C, H, N, and S content.

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiazole ring vibrations).

- HPLC (≥95% purity) using columns like Purospher® STAR for resolving degradation products .

- Chromatographic methods (TLC or UHPLC) to confirm individuality, as demonstrated for structurally related triazole-thioacetic acids .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:

Store at room temperature in a desiccator to prevent moisture absorption, as recommended for similar thiazole-carboxylic acids . Protect from light to avoid photodegradation. For long-term stability, consider inert atmosphere storage (N₂ or Ar), as oxidation of the thiophene ring may occur .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- Catalyst screening : Increase sodium acetate from 1.0 to 2.0 equivalents to enhance cyclization efficiency .

- Solvent selection : Compare glacial acetic acid (higher polarity) vs. ethanol (lower cost) for solubility and reaction kinetics.

- Temperature control : Reflux at 110–120°C for 3–5 hours, monitoring via TLC for intermediate formation .

- Post-reaction workup : Neutralize with NaHCO₃ to precipitate the product, followed by recrystallization from acetic acid .

Advanced: What strategies are effective in identifying and quantifying impurities in this compound?

Answer:

- Stress testing : Expose the compound to heat (60–80°C), acidic (HCl), or basic (NaOH) conditions to generate degradation products. Use HPLC-MS to identify by-products (e.g., decarboxylated derivatives) .

- Column selection : Employ C18 columns (e.g., Purospher® STAR) with gradient elution (acetonitrile/water + 0.1% TFA) for resolving impurities .

- Mass balance analysis : Ensure total content (main compound + impurities) ≥98%, as discrepancies indicate unaccounted degradation pathways .

Advanced: How should researchers design experiments to assess the antimicrobial potential of this compound?

Answer:

- Assay design : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Include positive controls (e.g., ciprofloxacin) .

- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) to evaluate the impact of the carboxylic acid group on activity .

- Mechanistic studies : Perform time-kill assays and synergy testing with β-lactams, as thiazole derivatives often target cell wall synthesis .

Advanced: How can conflicting biological activity data between studies be systematically addressed?

Answer:

- Purity verification : Re-analyze compounds via HPLC to rule out impurities (e.g., unreacted starting materials) as confounding factors .

- Standardize assay conditions : Use identical media (e.g., Mueller-Hinton broth) and inoculum size (1–5 × 10⁵ CFU/mL) across studies .

- Degradation profiling : Compare activity of the parent compound vs. its degradation products (e.g., free acid vs. salt forms), as API stability impacts results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.